molecular formula C15H14N4O3S B2534836 1,5-dimethyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide CAS No. 1020053-23-9

1,5-dimethyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide

Cat. No.: B2534836
CAS No.: 1020053-23-9
M. Wt: 330.36
InChI Key: SQSNNGNCUOPQEV-NXVVXOECSA-N
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Description

1,5-dimethyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and chemical biology research. This compound features a benzothiazole core annulated with a dioxolo ring and further functionalized with a pyrazole-carboxamide pharmacophore. The benzothiazole nucleus is a privileged structure in drug discovery, extensively investigated for its diverse biological activities. Researchers are exploring this specific molecular framework for its potential as a key intermediate in the synthesis of novel heterocyclic compounds. Its structural complexity, particularly the conjugated system and the presence of multiple hydrogen bond acceptors and donors, makes it a compelling candidate for development as a protein kinase inhibitor, given that the pyrazole moiety is a common feature in many known kinase inhibitors source . Furthermore, benzothiazole derivatives are widely studied for their fluorescent properties, suggesting potential applications for this compound in the design of molecular probes or sensors for bioimaging and biophysical assays source . The presence of the methylenedioxy group is a structural motif often associated with interaction with various enzymatic targets. This compound serves as a versatile building block for researchers aiming to develop new therapeutic agents for oncology and neurodegenerative diseases, or as a tool compound for probing biochemical pathways.

Properties

IUPAC Name

1,5-dimethyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-8-4-9(17-19(8)3)14(20)16-15-18(2)10-5-11-12(22-7-21-11)6-13(10)23-15/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSNNGNCUOPQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the benzothiazole moiety. The final step involves the incorporation of the dioxolo group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1,5-dimethyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with three classes of molecules:

Pyrazole-carboxamides: Known for their role in agrochemicals (e.g., fungicides) and pharmaceuticals (e.g., COX-2 inhibitors).

Benzothiazole derivatives : Frequently explored for anticancer and antimicrobial activities.

Dioxolane-containing compounds : Often used to enhance metabolic stability and solubility.

Key Differentiators :

  • The N-ylidene linkage between the pyrazole and benzothiazole-dioxolane systems may enhance π-π stacking interactions in target binding compared to non-conjugated analogues.
Physicochemical Properties

Hypothetical comparisons based on structural analogues:

Property Target Compound Pyrazole-Carboxamide Analogues Benzothiazole-Dioxolane Analogues
Molecular Weight (g/mol) ~375 250–300 300–350
LogP (Predicted) 2.8–3.5 1.5–2.5 2.0–3.0
Aqueous Solubility (mg/mL) <0.1 0.1–1.0 <0.1
Thermal Stability (°C) >200 150–200 180–220
Methodological Considerations in Comparison
  • Similarity Metrics : Computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) highlight >70% similarity to benzothiazole-based kinase inhibitors but <50% to dioxolane-containing antifungals .

Biological Activity

The compound 1,5-dimethyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

This structure includes a pyrazole core linked to a benzothiazole moiety via a dioxole group, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research involving various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against liver (HepG2) and lung (A549) carcinoma cells. The IC50 values were reported at approximately 5.35 µM for HepG2 and 8.74 µM for A549 cells, indicating potent activity compared to the standard drug cisplatin (IC50 values of 3.78 µM and 6.39 µM respectively) .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
HepG25.35Cisplatin3.78
A5498.74Cisplatin6.39

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were notably low for certain strains, suggesting effective antibacterial action .

Table 2: Antimicrobial Activity of the Compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<40
Escherichia coli<132
Candida albicans<207

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines in vitro, which could make it a candidate for further investigation in inflammatory disease models.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Mechanism : Its structure allows it to disrupt bacterial cell wall synthesis and inhibit essential metabolic processes.
  • Anti-inflammatory Mechanism : It may modulate inflammatory pathways by inhibiting NF-kB activation.

Case Studies

Several case studies have explored the efficacy of this compound:

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups.
  • Combination Therapies : When used in combination with conventional chemotherapy agents, enhanced cytotoxic effects were observed.

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